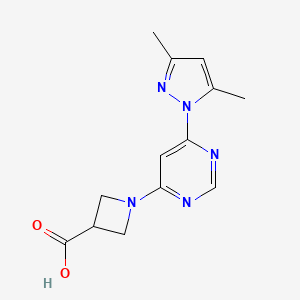
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several notable functional groups, including a pyrazole ring, a pyrimidine ring, and a carboxylic acid group . Pyrazoles are five-membered aromatic rings with two nitrogen atoms . Pyrimidines are six-membered aromatic rings with two nitrogen atoms . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a provided structure, it’s difficult to analyze this further .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds related to the specified chemical structure have been synthesized and evaluated for their biological activities. For instance, a study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds showed potential insecticidal and antibacterial activities, indicating their usefulness in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities, suggesting their potential in therapeutic applications against cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of pyrazolo and pyrimidine derivatives are of significant interest. Sirakanyan et al. (2021) reported on the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, demonstrating pronounced antimicrobial properties (Sirakanyan et al., 2021). Another study by Abdellatif et al. (2014) focused on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting compounds that showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrazolo and pyrimidine derivatives provide foundational knowledge for further research and application development. For example, Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic structures, which could be useful in various pharmaceutical applications (Volochnyuk et al., 2010).
Antidiabetic and Antiviral Evaluation
Some derivatives have been evaluated for their antidiabetic and antiviral properties. Soliman (1979) prepared sulfonylurea derivatives of 3,5-disubstituted pyrazoles, some of which showed promising antidiabetic activity (Soliman, 1979). Additionally, Shamroukh et al. (2007) synthesized pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation, indicating the potential of these compounds in treating viral infections (Shamroukh et al., 2007).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides, and have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s worth noting that similar compounds have shown a pronounced stimulating effect on plant growth . This suggests that the compound may interact with its targets to stimulate certain biological processes, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
These could potentially include pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation .
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth , suggesting that this compound may have similar effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRCOYLVKIZUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

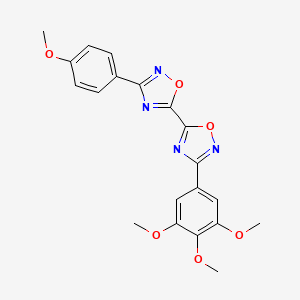
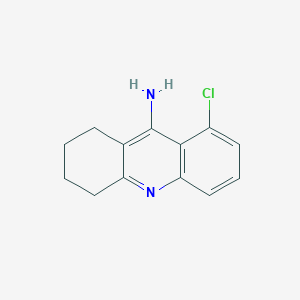
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
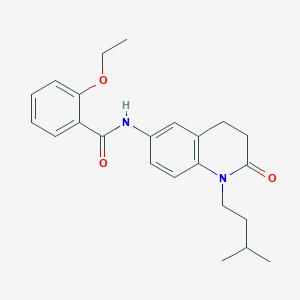
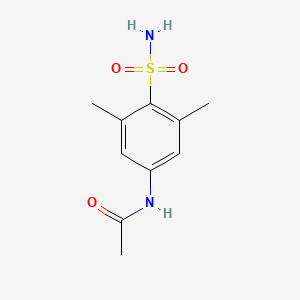

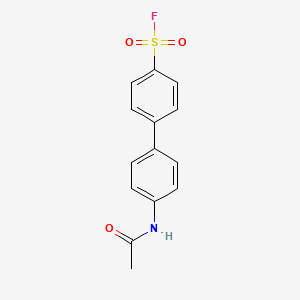
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)
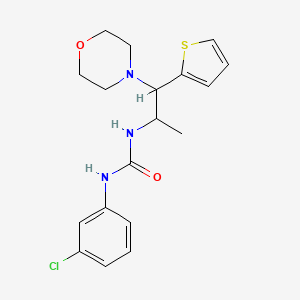
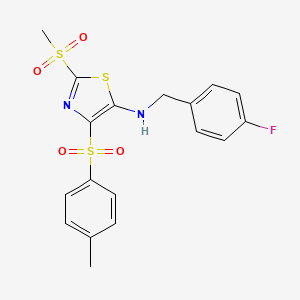

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)
